(2S)-2-[[(2S)-2-Azaniumyl-3-phenylpropanoyl]amino]-4-methylpentanoate (2S)-2-[[(2S)-2-Azaniumyl-3-phenylpropanoyl]amino]-4-methylpentanoate Phe-Leu is a dipeptide obtained by formal condensation of the carboxy group of L-phenylalanine with the amino group of L-leucine. It has a role as a plant metabolite.
Brand Name: Vulcanchem
CAS No.: 3303-55-7
VCID: VC0539474
InChI: InChI=1S/C15H22N2O3/c1-10(2)8-13(15(19)20)17-14(18)12(16)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)/t12-,13-/m0/s1
SMILES: CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol

(2S)-2-[[(2S)-2-Azaniumyl-3-phenylpropanoyl]amino]-4-methylpentanoate

CAS No.: 3303-55-7

Inhibitors

VCID: VC0539474

Molecular Formula: C15H22N2O3

Molecular Weight: 278.35 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(2S)-2-[[(2S)-2-Azaniumyl-3-phenylpropanoyl]amino]-4-methylpentanoate - 3303-55-7

CAS No. 3303-55-7
Product Name (2S)-2-[[(2S)-2-Azaniumyl-3-phenylpropanoyl]amino]-4-methylpentanoate
Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
IUPAC Name (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C15H22N2O3/c1-10(2)8-13(15(19)20)17-14(18)12(16)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)/t12-,13-/m0/s1
Standard InChIKey RFCVXVPWSPOMFJ-STQMWFEESA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)[O-])NC(=O)[C@H](CC1=CC=CC=C1)[NH3+]
SMILES CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N
Canonical SMILES CC(C)CC(C(=O)[O-])NC(=O)C(CC1=CC=CC=C1)[NH3+]
Appearance Solid powder
Description Phe-Leu is a dipeptide obtained by formal condensation of the carboxy group of L-phenylalanine with the amino group of L-leucine. It has a role as a plant metabolite.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms L-Phenylalanyl-L-isoleucine
L-phenylalanyl-L-leucine
Phe-Leu
phenylalanylleucine
Reference 1: Gómez-Tamayo JC, Cordomí A, Olivella M, Mayol E, Fourmy D, Pardo L. Analysis of the interactions of sulfur-containing amino acids in membrane proteins. Protein Sci. 2016 Aug;25(8):1517-24. doi: 10.1002/pro.2955. Epub 2016 Jun 8. PubMed PMID: 27240306; PubMed Central PMCID: PMC4972207.
2: Andrade SS, Silva MC, Gouvea IE, Kondo MY, Juliano MA, Sampaio MU, Oliva ML. Baupain, a plant cysteine proteinase that hinders thrombin-induced human platelet aggregation. Protein Pept Lett. 2012 Apr;19(4):474-7. PubMed PMID: 22185503.
3: Gollop N, Tavori H, Barak Z. Acetohydroxy acid synthase is a target for leucine containing peptide toxicity in Escherichia coli. J Bacteriol. 1982 Jan;149(1):387-90. PubMed PMID: 7033214; PubMed Central PMCID: PMC216639.
4: Beaumont A, Roques BP. Presence of a histidine at the active site of the neutral endopeptidase-24.11. Biochem Biophys Res Commun. 1986 Sep 14;139(2):733-9. PubMed PMID: 3533067.
5: Porras O, Caugant DA, Lagergård T, Svanborg-Edén C. Application of multilocus enzyme gel electrophoresis to Haemophilus influenzae. Infect Immun. 1986 Jul;53(1):71-8. PubMed PMID: 3522433; PubMed Central PMCID: PMC260077.
6: Noguerola AS, Murugaverl B, Voorhees KJ. An investigation of dipeptides containing polar and nonpolar side groups by curie-point pyrolysis tandem mass spectrometry. J Am Soc Mass Spectrom. 1992 Oct;3(7):750-6. doi: 10.1016/1044-0305(92)87088-G. PubMed PMID: 24234642.
7: Akhiani AA, Nilsson LA, Ouchterlony O. Comparative antigen analysis of different life stages of Schistosoma mansoni by crossed immunoelectrophoresis. Int Arch Allergy Appl Immunol. 1991;95(2-3):266-72. PubMed PMID: 1937928.
PubChem Compound 76808
Last Modified Nov 11 2021
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